molecular formula C9H12N2O B13511956 5-(2-Methylcyclopropyl)furan-2-carboximidamide

5-(2-Methylcyclopropyl)furan-2-carboximidamide

Cat. No.: B13511956
M. Wt: 164.20 g/mol
InChI Key: VFUWHUOYNZYAQU-UHFFFAOYSA-N
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Description

5-(2-Methylcyclopropyl)furan-2-carboximidamide is a chemical compound with the molecular formula C9H12N2O It is characterized by a furan ring substituted with a 2-methylcyclopropyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylcyclopropyl)furan-2-carboximidamide typically involves the reaction of 2-furoic acid with 2-methylcyclopropylamine under specific conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the carboximidamide group . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylcyclopropyl)furan-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and carboximidamide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Methylcyclopropyl)furan-2-carboximidamide include:

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, a 2-methylcyclopropyl group, and a carboximidamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(2-methylcyclopropyl)furan-2-carboximidamide

InChI

InChI=1S/C9H12N2O/c1-5-4-6(5)7-2-3-8(12-7)9(10)11/h2-3,5-6H,4H2,1H3,(H3,10,11)

InChI Key

VFUWHUOYNZYAQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C(=N)N

Origin of Product

United States

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